molecular formula C14H11F5N2O2 B4920223 N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5,6-pentafluorobenzamide

N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4920223
M. Wt: 334.24 g/mol
InChI Key: WYUXLTPHPMYQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5,6-pentafluorobenzamide, also known as PFB-TBI, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a small molecule that has been synthesized using various methods and has been studied for its potential applications in different fields.

Mechanism of Action

N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5,6-pentafluorobenzamide has a unique mechanism of action, which involves its ability to bind to proteins and change their conformation. This conformational change can affect the function of the protein and lead to different physiological effects. This compound has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. It has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5,6-pentafluorobenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also a fluorescent probe, which allows for easy detection and quantification. However, this compound also has some limitations, including its potential toxicity and the need for optimization of experimental conditions to obtain reliable results.

Future Directions

There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5,6-pentafluorobenzamide. One potential area of research is the development of new synthetic methods to obtain this compound with improved yields and purity. Another area of research is the identification of new protein targets for this compound and the investigation of its potential therapeutic applications. Additionally, the use of this compound in combination with other probes and techniques, such as mass spectrometry and X-ray crystallography, could lead to a better understanding of its mechanism of action and its interactions with proteins.

Synthesis Methods

N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5,6-pentafluorobenzamide can be synthesized using several methods, including the reaction of 5-tert-butyl-3-isoxazolylamine with pentafluorobenzoyl chloride. Another method involves the reaction of 5-tert-butyl-3-isoxazolylamine with pentafluorobenzonitrile in the presence of a base. These methods have been optimized to obtain high yields of this compound with high purity.

Scientific Research Applications

N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5,6-pentafluorobenzamide has been studied extensively for its potential applications in scientific research. One of its main applications is in the field of biochemistry, where it has been used as a fluorescent probe to study protein-ligand interactions. It has also been used as a tool to study the binding of small molecules to proteins and to investigate the mechanism of action of different drugs.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F5N2O2/c1-14(2,3)5-4-6(21-23-5)20-13(22)7-8(15)10(17)12(19)11(18)9(7)16/h4H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUXLTPHPMYQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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